REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([O:13][CH3:14])=[CH:5][C:4]=1[CH2:15][OH:16]>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([O:13][CH3:14])=[CH:5][C:4]=1[CH:15]=[O:16] |f:2.3.4|
|
Name
|
|
Quantity
|
0.87 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C2=CC=CC=C12)OC)CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4.18 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 6.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
At the end of this time, the reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove inorganic materials
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the filtrate was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
after which the solvent was removed by distillation under reduced pressure
|
Type
|
WASH
|
Details
|
The resulting crystalline residue was washed with hexane
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Reaction Time |
6.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C2=CC=CC=C12)OC)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.57 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |